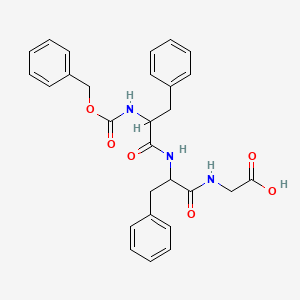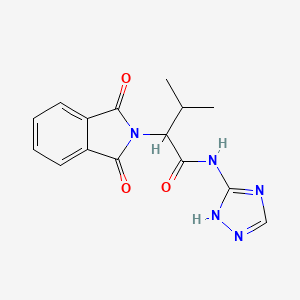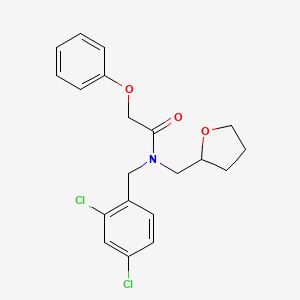![molecular formula C16H23N3O5 B12112352 2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-TYR-VAL-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (valine and tyrosine) are added sequentially through coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection of the Fmoc group .
Industrial Production Methods
In industrial settings, the synthesis of H-D-TYR-VAL-GLY-OH can be scaled up using automated peptide synthesizers. These machines streamline the process by automating the repetitive steps of coupling and deprotection, ensuring high yield and purity. Environmentally conscious methods, such as using water as a solvent and microwave-assisted synthesis, are also being explored to reduce the environmental impact of peptide production .
Chemical Reactions Analysis
Types of Reactions
H-D-TYR-VAL-GLY-OH undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of the phenol group in tyrosine.
Reduction: Sodium borohydride is a typical reducing agent for carbonyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Alkylated tyrosine derivatives.
Scientific Research Applications
H-D-TYR-VAL-GLY-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-D-TYR-VAL-GLY-OH involves its interaction with specific molecular targets. For instance, the compound can act as a substrate for enzymes that catalyze the formation of amide bonds, such as amidating enzymes in the pituitary gland . The phenol group in tyrosine can undergo oxidation, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
H-D-TYR-VAL-GLY-OH can be compared with other tripeptides such as:
H-TYR-GLY-GLY-OH: Contains glycine instead of valine, leading to different structural and functional properties.
H-TYR-VAL-ALA-OH: Contains alanine instead of glycine, affecting its reactivity and biological activity.
The uniqueness of H-D-TYR-VAL-GLY-OH lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in protein oxidation make it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGIYMHTZXVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)

![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)

![5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]-](/img/structure/B12112313.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)


![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)

